molecular formula C30H31F3N6O2 B14790754 N-{2-[(N,N-Diethylglycyl)amino]-5-(trifluoromethyl)phenyl}-4-methyl-3-[2-(methylamino)quinazolin-6-YL]benzamide

N-{2-[(N,N-Diethylglycyl)amino]-5-(trifluoromethyl)phenyl}-4-methyl-3-[2-(methylamino)quinazolin-6-YL]benzamide

Cat. No.: B14790754
M. Wt: 564.6 g/mol
InChI Key: YGLITMMDQOZAHY-UHFFFAOYSA-N
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Description

Benzamide, N-[2-[[2-(diethylamino)acetyl]amino]-5-(trifluoromethyl)phenyl]-4-methyl-3-[2-(methylamino)-6-quinazolinyl]- is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural features, which include a benzamide core, a trifluoromethyl group, and a quinazolinyl moiety. These structural elements contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2-[[2-(diethylamino)acetyl]amino]-5-(trifluoromethyl)phenyl]-4-methyl-3-[2-(methylamino)-6-quinazolinyl]- typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the diethylaminoacetyl group, the trifluoromethyl group, and the quinazolinyl moiety. Common reagents used in these reactions include diethylamine, trifluoromethyl iodide, and various quinazoline derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[2-[[2-(diethylamino)acetyl]amino]-5-(trifluoromethyl)phenyl]-4-methyl-3-[2-(methylamino)-6-quinazolinyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides or acyl chlorides.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are often employed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

    Coupling: Palladium catalysts with phosphine ligands in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, Benzamide, N-[2-[[2-(diethylamino)acetyl]amino]-5-(trifluoromethyl)phenyl]-4-methyl-3-[2-(methylamino)-6-quinazolinyl]- is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its ability to modulate specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including electronics and nanotechnology.

Mechanism of Action

The mechanism of action of Benzamide, N-[2-[[2-(diethylamino)acetyl]amino]-5-(trifluoromethyl)phenyl]-4-methyl-3-[2-(methylamino)-6-quinazolinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit kinase enzymes, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 2-[[2-(diethylamino)acetyl]amino]-
  • Benzamide, 2-[[2-(dimethylamino)acetyl]amino]-
  • Benzamide, 2-[[2-(methylamino)acetyl]amino]-

Uniqueness

Compared to similar compounds, Benzamide, N-[2-[[2-(diethylamino)acetyl]amino]-5-(trifluoromethyl)phenyl]-4-methyl-3-[2-(methylamino)-6-quinazolinyl]- stands out due to the presence of the trifluoromethyl group and the quinazolinyl moiety. These structural features enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H31F3N6O2

Molecular Weight

564.6 g/mol

IUPAC Name

N-[2-[[2-(diethylamino)acetyl]amino]-5-(trifluoromethyl)phenyl]-4-methyl-3-[2-(methylamino)quinazolin-6-yl]benzamide

InChI

InChI=1S/C30H31F3N6O2/c1-5-39(6-2)17-27(40)36-25-12-10-22(30(31,32)33)15-26(25)37-28(41)20-8-7-18(3)23(14-20)19-9-11-24-21(13-19)16-35-29(34-4)38-24/h7-16H,5-6,17H2,1-4H3,(H,36,40)(H,37,41)(H,34,35,38)

InChI Key

YGLITMMDQOZAHY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC(=C(C=C2)C)C3=CC4=CN=C(N=C4C=C3)NC

Origin of Product

United States

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